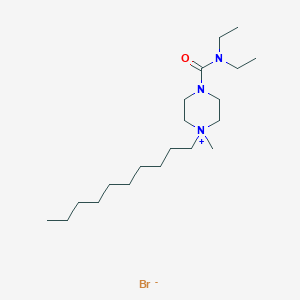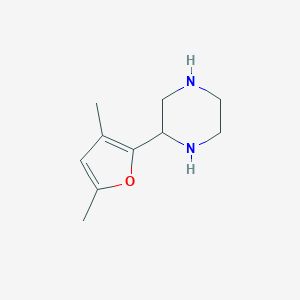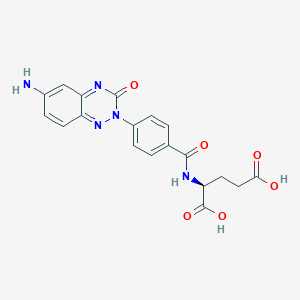
1-Decyl-4-(diethylcarbamoyl)-1-methylpiperazinium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Decyl-4-(diethylcarbamoyl)-1-methylpiperazinium bromide, also known as DECA, is a quaternary ammonium compound that has been widely used in scientific research. DECA is a synthetic compound that belongs to the class of carbamoyl piperazines. It has a long alkyl chain of ten carbon atoms, which makes it lipophilic and allows it to cross the cell membrane easily. DECA has been found to have several biochemical and physiological effects, which make it a useful tool for studying various biological processes.
Mécanisme D'action
1-Decyl-4-(diethylcarbamoyl)-1-methylpiperazinium bromide acts as an agonist for nAChRs, which are ligand-gated ion channels that are activated by the neurotransmitter acetylcholine. When 1-Decyl-4-(diethylcarbamoyl)-1-methylpiperazinium bromide binds to the receptor, it causes a conformational change that opens the ion channel and allows ions to flow into the cell. This depolarizes the cell membrane and leads to the transmission of nerve impulses.
Effets Biochimiques Et Physiologiques
1-Decyl-4-(diethylcarbamoyl)-1-methylpiperazinium bromide has been found to have several biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which is a neurotransmitter that is involved in reward and motivation. 1-Decyl-4-(diethylcarbamoyl)-1-methylpiperazinium bromide has also been found to increase the release of acetylcholine in the hippocampus, which is a brain region that is important for learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
1-Decyl-4-(diethylcarbamoyl)-1-methylpiperazinium bromide has several advantages as a tool for scientific research. It is a selective agonist for nAChRs, which allows for specific activation of these receptors. 1-Decyl-4-(diethylcarbamoyl)-1-methylpiperazinium bromide also has a long alkyl chain, which makes it lipophilic and allows it to cross the cell membrane easily. However, 1-Decyl-4-(diethylcarbamoyl)-1-methylpiperazinium bromide also has some limitations. It has a relatively short half-life, which means that it must be administered frequently in experiments. 1-Decyl-4-(diethylcarbamoyl)-1-methylpiperazinium bromide also has a low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
1-Decyl-4-(diethylcarbamoyl)-1-methylpiperazinium bromide has several potential future directions for scientific research. It could be used to study the function of nAChRs in different brain regions and in different animal models. 1-Decyl-4-(diethylcarbamoyl)-1-methylpiperazinium bromide could also be used to study the effects of nAChR activation on behavior and cognition. Additionally, 1-Decyl-4-(diethylcarbamoyl)-1-methylpiperazinium bromide could be modified to increase its solubility in water and improve its pharmacokinetic properties.
Méthodes De Synthèse
1-Decyl-4-(diethylcarbamoyl)-1-methylpiperazinium bromide can be synthesized by reacting 1-decyl-4-(dimethylamino)-1-methylpiperidine with diethylcarbamoyl chloride and then quaternizing the resulting compound with methyl bromide. The synthesis of 1-Decyl-4-(diethylcarbamoyl)-1-methylpiperazinium bromide is relatively simple and can be carried out in a laboratory setting using standard chemical procedures.
Applications De Recherche Scientifique
1-Decyl-4-(diethylcarbamoyl)-1-methylpiperazinium bromide has been used in scientific research as a tool for studying various biological processes. It has been found to be particularly useful in studying the function of nicotinic acetylcholine receptors (nAChRs), which are important for the transmission of nerve impulses in the nervous system. 1-Decyl-4-(diethylcarbamoyl)-1-methylpiperazinium bromide has been shown to selectively activate nAChRs, making it a useful tool for studying their function.
Propriétés
Numéro CAS |
111562-06-2 |
|---|---|
Nom du produit |
1-Decyl-4-(diethylcarbamoyl)-1-methylpiperazinium bromide |
Formule moléculaire |
C20H42BrN3O |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
4-decyl-N,N-diethyl-4-methylpiperazin-4-ium-1-carboxamide;bromide |
InChI |
InChI=1S/C20H42N3O.BrH/c1-5-8-9-10-11-12-13-14-17-23(4)18-15-22(16-19-23)20(24)21(6-2)7-3;/h5-19H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
SVTLSHAWHPYAHJ-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCC[N+]1(CCN(CC1)C(=O)N(CC)CC)C.[Br-] |
SMILES canonique |
CCCCCCCCCC[N+]1(CCN(CC1)C(=O)N(CC)CC)C.[Br-] |
Synonymes |
4-decyl-N,N-diethyl-4-methyl-2,3,5,6-tetrahydropyrazine-1-carboxamide bromide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B53647.png)



![Pyrido[2,3-b]pyrazin-8-ol](/img/structure/B53653.png)



![1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-](/img/structure/B53664.png)


